Cas no 1013792-05-6 ((3aR,9bS)-4-(4-Carboxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopentacquinoline-8-carboxylic Acid)

(3aR,9bS)-4-(4-Carboxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopentacquinoline-8-carboxylic Acid structure
1013792-05-6 structure
商品名:(3aR,9bS)-4-(4-Carboxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopentacquinoline-8-carboxylic Acid
CAS番号:1013792-05-6
MF:C20H17NO4
メガワット:335.353285551071
CID:5069586

(3aR,9bS)-4-(4-Carboxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopentacquinoline-8-carboxylic Acid 化学的及び物理的性質

名前と識別子

    • (3aR,9bS)-4-(4-carboxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid
    • (3aR,9bS)-4-(4-Carboxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopentacquinoline-8-carboxylic Acid
    • インチ: 1S/C20H17NO4/c22-19(23)12-6-4-11(5-7-12)18-15-3-1-2-14(15)16-10-13(20(24)25)8-9-17(16)21-18/h1-2,4-10,14-15,18,21H,3H2,(H,22,23)(H,24,25)/t14-,15+,18?/m0/s1
    • InChIKey: NOOGFRZLFMBLBG-DYNVDGSKSA-N
    • ほほえんだ: OC(C1C=CC2=C(C=1)[C@H]1C=CC[C@H]1C(C1C=CC(C(=O)O)=CC=1)N2)=O

計算された属性

  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 25
  • 回転可能化学結合数: 3
  • 複雑さ: 566
  • 疎水性パラメータ計算基準値(XlogP): 3.4
  • トポロジー分子極性表面積: 86.6

じっけんとくせい

  • 密度みつど: 1.3±0.1 g/cm3
  • ふってん: 577.0±50.0 °C at 760 mmHg
  • フラッシュポイント: 302.8±30.1 °C
  • じょうきあつ: 0.0±1.7 mmHg at 25°C

(3aR,9bS)-4-(4-Carboxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopentacquinoline-8-carboxylic Acid セキュリティ情報

(3aR,9bS)-4-(4-Carboxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopentacquinoline-8-carboxylic Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
C181285-100mg
(3aR,9bS)-4-(4-Carboxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic Acid
1013792-05-6
100mg
$ 64.00 2023-04-18
TRC
C181285-500mg
(3aR,9bS)-4-(4-Carboxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic Acid
1013792-05-6
500mg
$ 144.00 2023-04-18
TRC
C181285-1000mg
(3aR,9bS)-4-(4-Carboxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic Acid
1013792-05-6
1g
$ 196.00 2023-04-18
TRC
C181285-1g
(3aR,9bS)-4-(4-Carboxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic Acid
1013792-05-6
1g
$ 160.00 2022-06-06
TRC
C181285-250mg
(3aR,9bS)-4-(4-Carboxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic Acid
1013792-05-6
250mg
$ 92.00 2023-04-18

(3aR,9bS)-4-(4-Carboxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopentacquinoline-8-carboxylic Acid 関連文献

(3aR,9bS)-4-(4-Carboxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopentacquinoline-8-carboxylic Acidに関する追加情報

Introduction to (3aR,9bS)-4-(4-Carboxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopentacquinoline-8-carboxylic Acid (CAS No. 1013792-05-6)

(3aR,9bS)-4-(4-Carboxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopentacquinoline-8-carboxylic Acid, identified by its CAS number 1013792-05-6, is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This molecule belongs to the class of cyclopentacquinoline derivatives, which are known for their diverse biological activities and potential therapeutic applications. The specific stereochemistry defined by the (3aR,9bS) configuration plays a crucial role in determining its pharmacological properties and interactions with biological targets.

The structure of this compound features a fused cyclopentane and quinoline ring system, which is a common motif in many bioactive natural products and synthetic drugs. The presence of multiple chiral centers, as indicated by the (3aR,9bS) designation, underscores the importance of stereochemical control in its synthesis and biological evaluation. Additionally, the carboxylic acid groups at the 4- and 8-positions contribute to its solubility and reactivity, making it a versatile scaffold for further derivatization and drug development.

In recent years, there has been a growing interest in cyclopentacquinoline derivatives due to their reported activities against various diseases, including cancer and infectious disorders. The carboxyphenyl moiety at the 4-position of the molecule is particularly noteworthy, as phenyl derivatives are frequently found in pharmacologically active compounds. This substituent may enhance the compound's binding affinity to biological targets by introducing hydrophobic interactions and π-stacking effects.

Recent studies have highlighted the potential of cyclopentacquinoline derivatives as inhibitors of kinases and other enzymes involved in cancer progression. For instance, modifications of the quinoline core have been shown to modulate the activity of tyrosine kinases, which are key players in signal transduction pathways that drive tumor growth. The carboxylic acid functionalities in (3aR,9bS)-4-(4-Carboxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopentacquinoline-8-carboxylic Acid may also serve as anchors for further chemical modifications aimed at optimizing its pharmacokinetic properties.

The synthesis of this compound involves multi-step organic transformations that require careful control of reaction conditions to achieve high enantiomeric purity. The stereochemistry at the 3a- and 9b-positions is particularly sensitive to reaction parameters such as temperature, solvent choice, and catalyst systems. Advances in asymmetric synthesis techniques have enabled more efficient production of enantiomerically pure cyclopentacquinoline derivatives like this one.

Biological evaluation of (3aR,9bS)-4-(4-Carboxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopentacquinoline-8-carboxylic Acid has revealed promising activities against several disease models. In vitro studies have demonstrated its ability to inhibit the growth of cancer cell lines by targeting critical signaling pathways involved in cell proliferation and survival. Additionally, preclinical investigations suggest that this compound may have therapeutic potential against infectious diseases caused by bacterial or viral pathogens.

The carboxyphenyl group at the 4-position appears to be a key determinant of its biological activity. Structural analogs with different substituents at this position have shown varying levels of efficacy in biological assays. This highlights the importance of rational drug design strategies that incorporate structural features known to enhance binding affinity and selectivity for biological targets.

The pharmacokinetic properties of (3aR,9bS)-4-(4-Carboxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopentacquinoline-8-carboxylic Acid are also under investigation. Factors such as solubility, metabolic stability, and distribution within biological systems are critical considerations for drug development. The presence of multiple carboxylic acid groups may influence its solubility profile but could also pose challenges for metabolic clearance.

Future research directions may focus on exploring novel synthetic routes to improve scalability and cost-effectiveness while maintaining high enantiomeric purity. Additionally, computational modeling techniques can be employed to predict binding interactions between this compound and its biological targets at an atomic level. This approach can guide medicinal chemists in designing more potent derivatives with optimized pharmacological properties.

In conclusion,(1013792-05-6) represents a structurally complex yet promising scaffold for drug discovery efforts aimed at addressing unmet medical needs across multiple therapeutic areas. Its unique stereochemistry combined with functional groups known to enhance bioactivity makes it an attractive candidate for further development by academic researchers and pharmaceutical companies alike.

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